molecular formula C5H7F3O2 B074609 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane CAS No. 1535-91-7

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane

Cat. No.: B074609
CAS No.: 1535-91-7
M. Wt: 156.1 g/mol
InChI Key: BOORGFXBMIIZHP-UHFFFAOYSA-N
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Description

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a chemical compound with the molecular formula C5H7F3O2. It is known for its unique structure, which includes an epoxy group and a trifluoroethoxy group. This compound is used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-epoxypropane with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane involves its reactivity with nucleophiles. The epoxy group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The trifluoroethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
  • 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-butane
  • 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-pentane

Uniqueness

This compound is unique due to its specific combination of an epoxy group and a trifluoroethoxy group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial settings .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)3-9-1-4-2-10-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORGFXBMIIZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376781
Record name 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-91-7
Record name 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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